molecular formula C22H18ClN5O2S2 B11288586 3-[(4-chlorophenyl)sulfonyl]-N-(3-phenylpropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

3-[(4-chlorophenyl)sulfonyl]-N-(3-phenylpropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11288586
M. Wt: 484.0 g/mol
InChI Key: IFSQGONYKQUZCC-UHFFFAOYSA-N
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Description

N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-PHENYLPROPYL)AMINE is a complex organic compound that belongs to the class of sulfonyl-thieno-triazolo-pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfonyl group, and a thieno-triazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-PHENYLPROPYL)AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced into the core structure.

    Attachment of the Phenylpropylamine Moiety: This step involves the coupling of the phenylpropylamine group to the core structure, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-PHENYLPROPYL)AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-PHENYLPROPYL)AMINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-PHENYLPROPYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It may inhibit specific enzymes involved in critical biological processes, leading to the disruption of cellular functions.

    Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.

    Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, contributing to its potential anticancer activity.

Comparison with Similar Compounds

N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-PHENYLPROPYL)AMINE can be compared with other similar compounds, such as:

    Sulfonyl-thieno-triazolo-pyrimidines: These compounds share a similar core structure but may differ in the substituents attached to the core.

    Chlorophenyl Sulfonyl Compounds: These compounds contain a chlorophenyl sulfonyl group but may have different core structures.

    Phenylpropylamine Derivatives: These compounds contain a phenylpropylamine moiety but may have different functional groups attached.

The uniqueness of N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-PHENYLPROPYL)AMINE lies in its specific combination of functional groups and core structure, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H18ClN5O2S2

Molecular Weight

484.0 g/mol

IUPAC Name

10-(4-chlorophenyl)sulfonyl-N-(3-phenylpropyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C22H18ClN5O2S2/c23-16-8-10-17(11-9-16)32(29,30)22-21-25-20(19-18(12-14-31-19)28(21)27-26-22)24-13-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-12,14H,4,7,13H2,(H,24,25)

InChI Key

IFSQGONYKQUZCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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